Cyclopent-3-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopent-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBEPFUQWPNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373354 | |
| Record name | Cyclopent-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27721-59-1 | |
| Record name | Cyclopent-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Landscape and Context of Cyclopent 3 En 1 Amine
Significance of Cyclopent-3-en-1-amine Scaffolds in Modern Organic Synthesis
The this compound framework, which combines a five-membered carbocycle with a primary amine, is a highly valued structural motif in organic synthesis. The cyclopentene (B43876) ring is a common feature in a wide array of natural products, pharmaceuticals, and other significant organic molecules. semanticscholar.org Its utility extends beyond being a final target; it often serves as a key intermediate for the assembly of more complex molecular architectures. semanticscholar.org
The amine functional group, particularly when chiral, imparts significant biological and chemical properties. Chiral amines are fundamental components of numerous drugs, drug candidates, and biologically active compounds, constituting the core structure in approximately 40-45% of small-molecule pharmaceuticals. openaccessgovernment.orgacs.org They are crucial for molecular interactions with biological targets like enzymes and receptors. openaccessgovernment.orgnumberanalytics.com The combination of the cyclopentene scaffold and an amine group creates a molecule with significant potential in medicinal chemistry. For instance, cyclopentene can act as a bioisostere of proline, a natural amino acid, offering a similar geometry but with greater stability against degradation by proteases. royalsocietypublishing.org This makes cyclopentene-based amino acids and their derivatives attractive for developing new therapeutics. acs.orgresearchgate.net
Furthermore, the cyclopentane (B165970) core, which can be derived from cyclopentene, is present in complex natural products with potent biological activities, such as the polycyclic guanidine (B92328) alkaloid palau'amine, known for its cytotoxic, antibiotic, and immunosuppressive properties. nih.gov The development of synthetic routes to aminated cyclopentene and cyclopentane derivatives is therefore highly relevant for drug discovery and the synthesis of fine chemicals. organic-chemistry.org
Challenges Associated with the Stereoselective Synthesis of this compound and its Derivatives
Despite their significance, the synthesis of this compound and its derivatives, especially with control over the three-dimensional arrangement of atoms (stereoselectivity), presents considerable challenges for synthetic chemists.
A primary difficulty lies in controlling the relative and absolute stereochemistry of multiple substituents on the five-membered ring. The construction of the chlorinated cyclopentane core of palau'amine, for example, with precise control over the configuration of all its substituents, is considered a demanding synthetic hurdle. nih.gov The synthesis of vicinal diamines (having amino groups on adjacent carbons) in an enantioenriched form remains a challenge for modern chemical methods. researchgate.net
The creation of quaternary carbon centers—a carbon atom bonded to four other carbon atoms—on a cyclic amine structure is particularly difficult. Methodologies for the stereoselective synthesis of cyclic quaternary α-amino acids are an active area of research. nih.gov Traditional methods like the Strecker reaction have been applied, but often with only moderate success in controlling the diastereoselectivity. nih.gov
Developing catalytic systems that can achieve high enantioselectivity is another significant obstacle. For example, the transition metal-catalyzed asymmetric hydrogenation of unsaturated compounds containing a pyridyl moiety (a nitrogen-containing aromatic ring) has been challenging due to the catalyst deactivation caused by the strong coordination of the pyridine (B92270) group. acs.org Similarly, while effective strategies for synthesizing chiral α-tertiary amines are being developed, they remain an area of intensive research. rsc.org These challenges underscore the need for novel and robust synthetic methods to access stereochemically pure cyclopentene and cyclopentane amines.
Evolution of Synthetic Strategies for Cyclopentene and Cyclopentane Amine Motifs
The methodologies for constructing cyclopentene and cyclopentane amine motifs have evolved significantly over time, moving from classical stoichiometric reactions to more efficient and selective modern catalytic processes. semanticscholar.org
Early strategies often relied on multi-step sequences. A classic approach to a substituted cyclopentylamine (B150401) involved the allylic bromination of cyclopentene, followed by reaction with an amine. beilstein-journals.org However, modern synthesis favors more direct and atom-economical methods.
Key Evolving Synthetic Strategies:
| Synthetic Strategy | Description | Key Features & Advances |
| [3+2] Cycloadditions | A powerful method where a three-atom component reacts with a two-atom component to form a five-membered ring. | Various catalysts (Copper, Rhodium, Palladium) have been employed. semanticscholar.org Visible-light irradiation has enabled copper-catalyzed cycloadditions to provide aminated cyclopentene and cyclopentane derivatives. organic-chemistry.org Phosphine-catalyzed versions have also been developed for high diastereoselectivity. rsc.org |
| Ring-Closing Metathesis (RCM) | An intramolecular reaction that forms a cyclic alkene from a diene using a metal catalyst. | Often used in tandem with other reactions, such as a Michael addition, in a one-pot fashion to create substituted cyclopentanes with good yields and enantioselectivities. organic-chemistry.org |
| Palladium-Catalyzed Reactions | Includes various cross-coupling and cyclization reactions. | Pd-catalyzed carboamination and carboetherification reactions have been developed for the stereoselective synthesis of saturated heterocycles like pyrrolidines (which share features with cyclopentylamines). nih.gov |
| Enzymatic & Biocatalytic Methods | The use of enzymes as catalysts for chemical transformations. | Reductive amination using enzymes like imine reductases (IREDs) and reductive aminases (RedAms) has emerged as a powerful, green, and highly selective method for producing chiral amines. researchgate.net |
| Rearrangement Reactions | Reactions involving the migration of an atom or group within a molecule. | The aza-Piancatelli reaction, catalyzed by Calcium(II), allows for the synthesis of sulfoximinocyclopentenones, which serve as scaffolds for various cyclopentane derivatives. researcher.life |
This evolution reflects a broader trend in organic synthesis toward the development of catalytic, stereoselective, and environmentally benign methodologies. The discovery of new catalytic systems, including those based on transition metals and enzymes, continues to expand the toolbox available to chemists for the efficient construction of complex molecules like this compound and its derivatives. semanticscholar.orgresearchgate.net
Advanced Synthetic Methodologies for Cyclopent 3 En 1 Amine and Its Functionalized Derivatives
Stereoselective and Enantioselective Synthesis of Cyclopent-3-en-1-amine Architectures
The creation of specific stereoisomers of this compound is paramount for understanding their biological activity and for the total synthesis of complex natural products. rsc.org Methodologies to achieve this include catalyst-controlled, substrate-controlled, and auxiliary-based approaches.
Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral substrates. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral primary and secondary amines are particularly effective in activating carbonyl compounds towards nucleophilic attack. rsc.orgtaltech.ee
Chiral secondary amines, such as derivatives of proline, can condense with α,β-unsaturated aldehydes to form iminium ions. This activation strategy lowers the LUMO of the enal, facilitating conjugate addition. acs.org The chiral amine catalyst then directs the stereochemical outcome of the reaction. For instance, a cooperative catalytic approach combining a chiral secondary amine and an achiral Pd(0) complex has been used for the spirocyclization of propargylated azlactones with enals, leading to cyclopentene-based amino acid derivatives with high enantioselectivity (85–97% ee). acs.org
A key feature of aminocatalysis is the formation of a transient chiral enamine or iminium ion intermediate, which effectively transfers the stereochemical information of the catalyst to the substrate. taltech.ee This has been successfully applied in cascade reactions to construct complex polycyclic systems containing the cyclopentenyl amine scaffold. rsc.org
Table 1: Examples of Organocatalytic Synthesis of Cyclopentenyl Amine Derivatives
| Catalyst | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Chiral Secondary Amine / Pd(0) | Propargylated azlactones, Enals | Spirocyclic cyclopentene (B43876) amino acids | Major diastereoisomers | 85–97% |
This table summarizes representative examples of organocatalytic methods for synthesizing chiral cyclopentenyl amine derivatives, highlighting the catalyst system and the stereochemical outcomes.
Transition metal catalysis is a cornerstone of asymmetric synthesis, with chiral complexes of rhodium, ruthenium, and iridium being widely used for the hydrogenation of unsaturated compounds. ajchem-b.comacs.org These catalysts, featuring chiral ligands, can achieve high levels of enantioselectivity in the reduction of imines, enamines, and alkenes to furnish chiral amines. ajchem-b.comacs.org
The Heck-Matsuda reaction, a palladium-catalyzed arylation of olefins using diazonium salts, has been adapted for the diastereoselective synthesis of functionalized cyclopentenamines. rsc.org Using cyclopent-3-en-1-ol as the starting material, reaction with pyrazolyl diazonium salts in the presence of a palladium catalyst yields 4-(pyrazol-4-yl)cyclopent-2-en-1-ol derivatives with high cis-stereocontrol. rsc.org The corresponding trans-cyclopentenamine can be obtained through a subsequent Mitsunobu reaction followed by deprotection. rsc.org
Dirhodium catalysts have been shown to control the diastereoselectivity of intramolecular nitrene insertion into C-H bonds to form pyrrolidines, which are structurally related to cyclopentylamines. organic-chemistry.orgnih.gov The choice of rhodium catalyst dictates the stereochemical outcome, with Rh₂(OAc)₄ favoring the trans product and Rh₂(S-tert-PTTL)₄ favoring the cis product. organic-chemistry.org This highlights the critical role of the catalyst's steric and electronic properties in directing the stereochemistry of the product. organic-chemistry.org
Nickel-catalyzed asymmetric hydrogenation has also been successfully applied to the synthesis of chiral cyclic amines. For example, the hydrogenation of cyclic sulfamidate imines using a Ni(OAc)₂/(S, S)-Ph-BPE catalyst provides chiral cyclic sulfamidates in high yields and excellent enantioselectivities (up to >99% ee). nih.gov
Table 2: Transition Metal-Catalyzed Synthesis of Chiral Cyclopentenyl Amine Precursors
| Metal Catalyst | Ligand | Reaction Type | Substrate | Product | Stereoselectivity |
|---|---|---|---|---|---|
| Palladium | - | Heck-Matsuda | Cyclopent-3-en-1-ol, Pyrazolyl diazonium salt | cis-4-(Pyrazol-4-yl)cyclopent-2-en-1-ol | High dr (cis) |
| Dirhodium | OAc or S-tert-PTTL | C-H Amination | Aliphatic azides | Pyrrolidines | Catalyst-dependent dr (cis or trans) |
This table provides an overview of transition metal-catalyzed methods for preparing chiral precursors to cyclopentylamines, indicating the catalyst system, reaction type, and stereochemical control.
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly valuable for the asymmetric reduction of imines and the reductive amination of ketones. nih.govnih.govresearchgate.net
IREDs and RedAms catalyze the reduction of a pre-formed or in situ-generated imine at the expense of a nicotinamide (B372718) cofactor (NAD(P)H). nih.govnih.gov These enzymes exhibit high stereoselectivity, often producing amines with excellent enantiomeric excess. nih.gov The combination of an ene-reductase (ERed) and an IRed/RedAm in a biocatalytic cascade can convert α,β-unsaturated ketones into chiral amines with two stereocenters in high diastereomeric and enantiomeric purity. nih.gov
The substrate scope of these enzymes is continually being expanded through enzyme discovery and protein engineering. nih.govresearchgate.net For instance, some IREDs have been identified that can catalyze reductive aminations with larger amine partners like benzylamine (B48309) and aniline. researchgate.net Furthermore, the integration of biocatalytic steps with photoredox catalysis has been demonstrated for the light-driven asymmetric synthesis of amines. rsc.org
Table 3: Biocatalytic Synthesis of Chiral Amines
| Enzyme(s) | Reaction Type | Substrate | Product | Stereoselectivity |
|---|---|---|---|---|
| Ene-reductase (ERed) & Imine Reductase (IRed) | Cascade Reaction | α,β-Unsaturated Ketones | Chiral Amines (two stereocenters) | High dr and ee |
| Imine Reductase (IRed) | Reductive Amination | Ketones, Various Amines | Chiral Secondary and Tertiary Amines | High ee |
This table illustrates the application of biocatalysis in the synthesis of chiral amines, detailing the enzymes, reaction types, and the high degree of stereocontrol achieved.
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by the existing stereocenters in the substrate. This approach is particularly useful for the synthesis of functionalized this compound derivatives from chiral starting materials.
A common strategy involves the use of Vince lactam, ((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one), which is a readily available chiral building block. acs.orgacs.org Acid-promoted ring opening of Vince lactam provides a chiral aminocyclopentene precursor. acs.org This intermediate can then undergo further transformations, such as palladium-catalyzed Mizoroki-Heck reactions, to introduce substituents in a highly diastereoselective manner. acs.orgacs.org The stereochemistry of the final product is controlled by the stereocenters present in the aminocyclopentene backbone.
Epoxidation of cyclic allylic amines and subsequent ring-opening is another effective strategy. beilstein-journals.org The stereoselectivity of the epoxidation can be directed by the allylic amine functionality, and the subsequent nucleophilic ring-opening can proceed with high regio- and stereoselectivity to afford di- and tri-substituted aminocyclopentanols. beilstein-journals.org
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. d-nb.info After the desired transformation, the auxiliary is cleaved to yield the chiral product.
While specific examples for the synthesis of this compound using chiral auxiliaries are less commonly reported in the provided context, the principle is well-established for the synthesis of other chiral amines. d-nb.info For instance, (R)- and (S)-α-methylbenzylamine are inexpensive and effective chiral auxiliaries. d-nb.info They can be condensed with a ketone to form a chiral imine, which is then reduced. The diastereoselectivity of the reduction is controlled by the chiral auxiliary. Subsequent hydrogenolysis of the auxiliary furnishes the desired chiral primary amine. d-nb.info This methodology could, in principle, be applied to the synthesis of this compound from cyclopent-3-en-1-one.
Transition Metal-Catalyzed Asymmetric Hydrogenation and Other Transformations.
Substrate-Controlled Diastereoselective Synthesis.
Retrosynthetic Strategies for the Cyclopentene Ring System
The synthesis of this compound and its derivatives relies on a variety of retrosynthetic strategies that disconnect the target molecule into simpler, readily available starting materials. deanfrancispress.com These strategies often focus on the efficient construction of the five-membered cyclopentene ring, which presents unique challenges due to ring strain. deanfrancispress.compearson.com Key disconnections often lead back to acyclic precursors that can be cyclized or to other cyclic systems that can be rearranged or functionalized. The choice of strategy is often dictated by the desired substitution pattern on the cyclopentene ring and the required stereochemistry of the amine group. Common approaches involve breaking the ring at one or more points, leading to precursors suitable for ring-closing metathesis, or envisioning the ring's formation through cycloaddition reactions. researchgate.netpearson.com Alternatively, transformations of existing cyclopentane (B165970) or cyclopentene cores, such as through rearrangement reactions or functional group interconversions, provide other powerful avenues. pearson.compearson.com
Ring-Closing Metathesis (RCM) in Cyclopentene Amine Synthesis
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclopentene rings due to its high functional group tolerance and the commercial availability of efficient catalysts, such as those developed by Grubbs and Schrock. nobelprize.orgharvard.eduwikipedia.org This methodology is particularly effective for creating the cyclopentene core of this compound from acyclic diene precursors.
The general approach involves an acyclic precursor containing two terminal double bonds. In the presence of a ruthenium catalyst, such as Grubbs' first or second-generation catalysts, an intramolecular reaction occurs that forms the cyclopentene ring and releases a small volatile alkene, typically ethylene. nobelprize.orgharvard.edu For the synthesis of precursors to this compound, a common starting material is diallylacetonitrile. nih.gov The RCM of diallylacetonitrile, often using Grubbs' first-generation catalyst, yields cyclopent-3-ene-1-carbonitrile. nih.gov Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), affords the target this compound. nih.gov
The efficiency of the RCM reaction can be influenced by several factors. The choice of catalyst is critical; second-generation Grubbs catalysts often exhibit higher activity and are more suitable for sterically hindered substrates. nobelprize.org Reaction conditions such as solvent and temperature also play a significant role. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents, with reactions typically run at temperatures between 40–50°C. To minimize competing polymerization reactions, the reaction is often carried out under dilute conditions.
| Catalyst Generation | Common Precursor | Key Transformation |
| Grubbs' First-Generation | Diallylacetonitrile | RCM to cyclopent-3-ene-1-carbonitrile |
| Grubbs' Second-Generation | α-Allyl-α-methallylacetonitrile | RCM to methylated cyclopentene nitrile derivatives |
Research has also demonstrated the synthesis of cyclic derivatives of amino acids using RCM. For example, a cyclic derivative of valine, 1-(1-amino-2-methylpropyl)-3-cyclopentenol, has been synthesized starting from L-valine methyl ester hydrochloride. utc.edu The process involves the creation of a terminal diene which then undergoes RCM catalyzed by a second-generation Grubbs catalyst. utc.edu
Cycloaddition Reactions (e.g., [3+2] Cycloadditions, 1,3-Dipolar Cycloaddition)
Cycloaddition reactions provide a convergent and often stereocontrolled route to the cyclopentene ring system. Among these, [3+2] cycloadditions are particularly valuable for constructing five-membered rings. organic-chemistry.org These reactions involve the combination of a three-atom component and a two-atom component to form the cyclopentene core. organic-chemistry.orgbeilstein-journals.org
One notable example is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with nitroalkenes, which produces nitrocyclopentanes with excellent yield and enantioselectivity. organic-chemistry.org These nitrocyclopentanes are versatile intermediates that can be readily converted to cyclopentylamines, providing an indirect route to derivatives of this compound. organic-chemistry.org Copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamine with alkenes under visible light have also been developed, offering a simple and economical method to produce aminated cyclopentane derivatives. organic-chemistry.orgorganic-chemistry.org
Another powerful strategy is the sequential copper-promoted [3+2] cycloaddition/azide (B81097) rearrangement. nih.gov The reaction of vinylazides with alkenyldiazo compounds in the presence of a copper catalyst, such as [Cu(CH₃CN)₄][BF₄], yields cyclopentene derivatives while retaining the azide functionality. nih.gov This process is believed to proceed through the generation of a copper alkenylcarbene, followed by a stepwise regioselective [3+2] cycloaddition and an allylic azide rearrangement. nih.gov The resulting azide-containing cycloadducts can then be efficiently converted to the corresponding primary amines. nih.gov
1,3-Dipolar cycloadditions also feature in the synthesis of functionalized cyclopentene rings. For instance, a cascade of cycloaddition reactions involving nitrostyrenes and alkenes can be initiated on a steroid D-ring, which contains a cyclopentene substructure. researchgate.net This demonstrates the applicability of such reactions in modifying existing cyclopentene systems to introduce nitrogen-containing functionalities. researchgate.net
| Cycloaddition Type | Reactants | Intermediate/Product |
| Palladium-catalyzed [3+2] | Trimethylenemethane + Nitroalkenes | Nitrocyclopentanes |
| Copper-catalyzed [3+2] | N-Tosylcyclopropylamine + Alkenes | Aminated cyclopentanes |
| Copper-promoted [3+2] | Vinylazides + Alkenyldiazo compounds | Azide-functionalized cyclopentenes |
Rearrangement Reactions (e.g., Curtius Rearrangement, Pinacol (B44631) Rearrangement, Overman Rearrangement)
Rearrangement reactions offer strategic pathways to this compound and its derivatives by transforming readily available precursors into the desired target with high efficiency and stereocontrol.
The Curtius rearrangement is a classic and versatile method for converting a carboxylic acid into a primary amine. wikipedia.orgnih.gov This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The isocyanate can then be hydrolyzed to yield the primary amine. wikipedia.org For the synthesis of this compound, a suitable precursor such as cyclopent-3-ene-1-carboxylic acid can be converted to its acyl azide. Thermal rearrangement of this acyl azide leads to cyclopent-3-enyl isocyanate, which upon hydrolysis, gives this compound. This method is noted for its tolerance of a wide range of functional groups and can be performed in a one-pot fashion under mild conditions. nih.govorganic-chemistry.org The use of tert-butanol (B103910) as a nucleophile to trap the isocyanate intermediate allows for the formation of Boc-protected amines, which are valuable in organic synthesis. wikipedia.org
The Overman rearrangement is a nih.govnih.gov-sigmatropic rearrangement of allylic alcohols to allylic amines via an allylic trichloroacetimidate (B1259523) intermediate. wikipedia.orgorganic-chemistry.org This reaction provides a reliable method for the 1,3-transposition of an alcohol and an amine function with high diastereoselectivity. wikipedia.org In the context of cyclopentene amine synthesis, an appropriate cyclopentenol (B8032323) derivative can be converted to the corresponding trichloroacetimidate. nih.gov This intermediate, upon heating or catalysis with Hg(II) or Pd(II) salts, rearranges to form a trichloroacetamide-substituted cyclopentene. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the amide furnishes the desired allylic amine. rsc.org The Overman rearrangement has been utilized in the synthesis of complex molecules and can be combined with other reactions, like RCM, in one-pot processes. nih.govthieme-connect.com
While the Pinacol rearrangement is more commonly associated with the expansion or contraction of rings adjacent to a diol, its principles can be applied to the synthesis of cyclopentene systems. The rearrangement involves the conversion of a 1,2-diol to a ketone or aldehyde. A retro-pinacol type disconnection could be envisioned in a retrosynthetic analysis of a substituted cyclopentanone, which could then serve as a precursor to this compound via reductive amination.
| Rearrangement | Precursor Type | Key Intermediate | Product Type |
| Curtius | Carboxylic Acid | Acyl azide, Isocyanate | Primary Amine |
| Overman | Allylic Alcohol | Allylic trichloroacetimidate | Allylic Amine |
| Pinacol (related) | 1,2-Diol | Carbocation | Ketone/Aldehyde |
Reductive Amination Protocols for this compound Precursors
Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. acsgcipr.org This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.orgmasterorganicchemistry.com For the synthesis of this compound, the most direct precursor is cyclopent-3-en-1-one.
The process typically involves reacting cyclopent-3-en-1-one with ammonia (B1221849) or an ammonia source to form the corresponding imine. This intermediate is generally not isolated but is immediately reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com
The reaction conditions can be optimized for efficiency and selectivity. The use of a Lewis acid, such as Ti(OiPr)₄, can facilitate the formation of the imine intermediate. masterorganicchemistry.com The choice of solvent and pH can also influence the reaction rate and yield. Reductive amination is considered a greener alternative to methods like alkylation of amines, as it often avoids the use of hazardous alkylating agents and minimizes the formation of over-alkylated byproducts. acsgcipr.org This methodology is also applicable to the synthesis of substituted cyclopentene amines by using primary or secondary amines instead of ammonia, leading to the corresponding secondary or tertiary cyclopentenylamines. organic-chemistry.org
| Carbonyl Precursor | Amine Source | Common Reducing Agents | Product |
| Cyclopent-3-en-1-one | Ammonia | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | This compound |
| Cyclopent-3-en-1-one | Primary Amine (R-NH₂) | NaBH₃CN, NaBH(OAc)₃ | N-alkyl-cyclopent-3-en-1-amine |
| Cyclopent-3-en-1-one | Secondary Amine (R₂NH) | NaBH₃CN, NaBH(OAc)₃ | N,N-dialkyl-cyclopent-3-en-1-amine |
Mizoroki-Heck Reactions for Functionalized this compound Derivatives
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction has been successfully applied to the synthesis of functionalized cyclopentene derivatives, including precursors to substituted cyclopent-3-en-1-amines. nih.govacs.org
In a typical application, a protected aminocyclopentene, which can be prepared from starting materials like the Vince lactam, serves as the alkene component. acs.orgresearchgate.net This substrate is then coupled with an aryl or vinyl halide in the presence of a Pd(0) catalyst, a base, and a suitable ligand. The reaction generally proceeds with high yield and stereoselectivity, allowing for the introduction of various substituents onto the cyclopentene ring. nih.govacs.org The use of a bulky protecting group on the amine can act as a chiral auxiliary, directing the stereochemical outcome of the reaction. researchgate.netdiva-portal.org
For example, Pd(0)-catalyzed Mizoroki-Heck alkenylations and arylations of protected aminocyclopentenes have been shown to afford functionalized cyclopentenes that are valuable chiral building blocks. acs.org These products can be further transformed into cyclic γ-amino acids and carbocyclic nucleoside precursors. acs.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivities. Density functional theory (DFT) calculations have been employed to rationalize the observed high diastereoselectivities in these reactions. nih.govresearchgate.net Intramolecular versions of the Mizoroki-Heck reaction have also been used to construct complex spirocyclic systems containing a cyclopentene ring fused to other cyclic structures, such as spiroindolines and spirooxindoles. researchgate.netdiva-portal.org
| Cyclopentene Substrate | Coupling Partner | Catalyst System | Product Type |
| Protected Aminocyclopentene | Aryl Halide | Pd(0), Base, Ligand | Aryl-substituted Cyclopentene Amine Derivative |
| Protected Aminocyclopentene | Vinyl Halide | Pd(0), Base, Ligand | Vinyl-substituted Cyclopentene Amine Derivative |
| Cyclopentenyl-tethered Bromoaniline | (Intramolecular) | Pd(0), Base, Ligand | Spiroindoline |
Epoxide Ring-Opening and Intramolecular Aziridination Reactions
The formation of this compound and its derivatives can be achieved through strategic ring-opening of epoxides or the formation and subsequent manipulation of aziridines. These methods allow for the stereocontrolled introduction of the amine functionality.
Epoxide Ring-Opening: The ring-opening of an epoxide derived from cyclopentene, such as cyclopentene oxide, with an amine or an azide nucleophile is a direct route to aminocyclopentanols. jsynthchem.comlibretexts.org The reaction of epoxides with amines typically proceeds via an SN2 mechanism, leading to trans products. libretexts.orgscielo.org.mx The regioselectivity of the attack on unsymmetrical epoxides is influenced by both steric and electronic factors. arkat-usa.org For instance, the ring-opening of (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)-cyclopentane with various nucleophiles has been studied, demonstrating that the nature of the substituent on the cyclopentane ring can direct the regiochemical outcome. arkat-usa.org Subsequent dehydration of the resulting aminocyclopentanol can provide a route to this compound derivatives. This approach is valuable for creating vicinal amino alcohols, which are important structural motifs in many biologically active molecules. arkat-usa.orgrsc.org
Intramolecular Aziridination: Intramolecular aziridination of an unsaturated amine provides a powerful method for constructing fused bicyclic systems, which can then be opened to reveal the desired aminocyclopentene structure. uni.lu This reaction involves the generation of a nitrene or a nitrenoid species from a primary or protected amine, which then adds across the double bond within the same molecule. uni.lu For example, cyclopent-3-enyl-methylamines can undergo intramolecular aziridination when treated with an oxidizing agent like lead tetraacetate (Pb(OAc)₄) or phenyliodine(III) diacetate (PIDA). nih.govuni.lunih.gov This reaction forms 1-azatricyclo[2.2.1.0²˒⁶]heptane derivatives. nih.govnih.govacs.org The resulting strained aziridine (B145994) ring can then be regioselectively opened by nucleophiles to yield functionalized aminocyclopentene derivatives. This strategy has been employed in the synthesis of model systems for various alkaloids. uni.luresearchgate.net The rate of the aziridination reaction is sensitive to substitution on the cyclopentene double bond, suggesting an electrophilic intermediate. nih.govacs.org
| Method | Key Precursor | Key Transformation | Intermediate/Product |
| Epoxide Ring-Opening | Cyclopentene oxide | Nucleophilic attack by amine/azide | trans-2-Aminocyclopentanol |
| Intramolecular Aziridination | Cyclopent-3-enyl-amine derivative | Oxidation and nitrene addition | 1-Azatricyclo[2.2.1.0²˒⁶]heptane |
Multicomponent Reactions (MCRs) for this compound Skeletons
Multicomponent reactions (MCRs) are convergent synthetic strategies wherein three or more reactants combine in a one-pot process to form a complex product that incorporates most or all of the atoms from the starting materials. organic-chemistry.orgresearchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity from simple, readily available reagents. nih.govresearchgate.net
A notable advancement in the synthesis of functionalized cyclopentenyl amines involves a diastereoselective isocyanide-based multicomponent reaction. nih.gov This strategy combines the principles of organocatalysis for stereocontrol with the diversity-generating power of MCRs. The process begins with an asymmetric Michael addition-hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes to create chiral cyclic hemiacetals. These hemiacetals then serve as bifunctional substrates in a subsequent three-component reaction with an amine and an isocyanide. nih.gov
The reaction has been shown to be effective for a wide range of amines and isocyanides, yielding structurally complex, tetrasubstituted cyclopentenyl frameworks with high stereoselectivity. nih.gov The versatility of this method allows for the incorporation of various functional groups, leading to the synthesis of diverse compound libraries, including peptidomimetics and natural product hybrids. nih.govresearchgate.net
| Amine Component | Isocyanide Component | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| n-Butylamine | tert-Butyl isocyanide | 71 | 95:5 |
| Cyclohexylamine | tert-Butyl isocyanide | 65 | 95:5 |
| Benzylamine | tert-Butyl isocyanide | 73 | 98:2 |
| Piperidine | tert-Butyl isocyanide | 89 | 78:22 |
| n-Butylamine | Cyclohexyl isocyanide | 65 | 93:7 |
| n-Butylamine | Benzyl isocyanide | 78 | 87:13 |
Data sourced from a study on isocyanide-based MCRs for cyclopentenyl amine synthesis. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
The integration of green chemistry principles into the synthesis of allylic amines, including this compound, is critical for developing environmentally benign and sustainable chemical processes. diva-portal.orgrsc.orgrasayanjournal.co.in Key areas of focus include the development of sustainable catalysts, the use of renewable feedstocks, and the optimization of reaction conditions to maximize atom economy and minimize waste. researchgate.netnih.govlouisiana.eduskpharmteco.com
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity under milder conditions. diva-portal.org For allylic amine synthesis, research has focused on replacing hazardous reagents and stoichiometric activators with more sustainable catalytic systems.
Metal-Based Catalysis:
Palladium (Pd) and Nickel (Ni) Catalysis: Transition-metal catalysis, particularly with palladium, is a powerful tool for allylic amination. oup.com However, to enhance sustainability, recent efforts have focused on using earth-abundant metals like nickel as a viable alternative. rsc.org Nickel-catalyzed allylic amination has shown distinct advantages, especially in aqueous media. rsc.orgresearchgate.net Furthermore, synergistic Pd-hydroquinone catalyst systems have been developed for aerobic allylic C-H amination, using air or oxygen as the sole oxidant and green solvents like water or ethanol (B145695), significantly reducing the environmental impact. oup.comoup.com
Molybdenum (Mo) Catalysis: Molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates presents another green approach. researchgate.net This method allows for the synthesis of α,α-disubstituted allylic amines in high yields using ethanol as a green solvent and features a recyclable catalyst system. researchgate.net
Biocatalysis: Enzymatic methods offer a highly sustainable route to allylic amines under mild, aqueous conditions. nih.gov A two-step, one-pot biocatalytic system utilizing a carboxylic acid reductase (CAR) and a reductive aminase (RedAm) has been developed for the N-allylation of amines. This system uses renewable cinnamic acids as starting materials. The CAR first reduces the carboxylic acid to an α,β-unsaturated aldehyde in situ, which is then converted to the corresponding allylic amine by the RedAm. nih.gov This biocatalytic cascade is highly selective, preventing over-reduction of the alkene and avoiding the use of harsh chemical reagents. nih.gov
| Catalytic System | Key Features | Sustainability Advantages |
|---|---|---|
| Pd-Hydroquinone | Synergistic catalysis for aerobic C-H amination. oup.comoup.com | Uses O2 as oxidant; operates in green solvents (water, ethanol). oup.comoup.com |
| Nickel (Ni) | Earth-abundant metal catalyst for allylic amination. rsc.org | Reduces reliance on precious metals; effective in water. rsc.org |
| Molybdenum (Mo) | Regioselective amination of allylic carbonates. researchgate.net | Recyclable catalyst; uses ethanol as a solvent. researchgate.net |
| CAR-RedAm | Two-enzyme cascade for reductive N-allylation. nih.gov | Uses renewable feedstocks; operates in water under mild conditions. nih.gov |
Shifting from petroleum-based starting materials to renewable biomass is a central goal of green chemistry. rsc.orgmdpi.com Biomass-derived platform chemicals offer a sustainable entry point for the synthesis of valuable compounds like allylic amines. researchgate.net
Carbohydrates, the most abundant component of biomass, can be converted into platform molecules such as 5-(hydroxymethyl)furfural (HMF) and furfural. rsc.orgosti.govscirp.org Another important class of biomass-derived feedstocks is α,β-unsaturated carboxylic acids, such as cinnamic acids, which are readily accessible and renewable. nih.gov As described in the biocatalysis section, these acids can be enzymatically converted into a broad range of secondary and tertiary allylic amines. nih.gov This approach not only utilizes a renewable feedstock but also shortens the synthetic route to the target amine products while minimizing byproducts. nih.gov The direct use of such renewable materials is a significant step towards a more sustainable chemical industry. rsc.org
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Syntheses with high atom economy are inherently greener as they generate less waste.
Strategies for synthesizing this compound and its derivatives are increasingly evaluated based on their ability to maximize atom economy and minimize waste, often quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. rsc.org
Multicomponent Reactions (MCRs): As previously discussed, MCRs are intrinsically atom-economical because they incorporate the majority of atoms from multiple starting materials into the final product in a single step, drastically reducing the waste associated with multi-step syntheses that require isolation and purification of intermediates. researchgate.net
Catalytic Hydrogen Borrowing: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for the N-alkylation of amines with alcohols, producing only water as a byproduct. acs.org This process involves the temporary transfer of hydrogen from an alcohol to a catalyst, forming a carbonyl intermediate that reacts with an amine to form an imine, which is then reduced by the catalyst-held hydrogen. rsc.org This avoids the use of stoichiometric activating and reducing agents, significantly reducing waste.
Renewable Reagents and Solvents: The use of biocatalysis with renewable feedstocks like cinnamic acids exemplifies a highly atom-economical process. nih.gov Similarly, employing green solvents like water or ethanol and using air as an oxidant in catalytic reactions reduces both immediate waste and the downstream environmental impact associated with volatile organic compounds (VOCs). oup.comresearchgate.net A novel method developed by researchers at the University of Louisiana at Lafayette for the asymmetric synthesis of N-substituted allylic amines utilizes an inexpensive copper compound, reducing both cost and the wasteful synthesis of undesired enantiomers. louisiana.edu
By focusing on these principles, the production of this compound and related structures can be made significantly more sustainable, aligning with the broader goals of green chemistry to reduce the environmental footprint of chemical manufacturing. nih.govrsc.org
Reactivity and Reaction Mechanisms of Cyclopent 3 En 1 Amine Derivatives
Nucleophilic Character of the Amine Moiety in Cyclopent-3-en-1-amine
The primary amine group in this compound is a key center of reactivity, primarily exhibiting nucleophilic properties. cymitquimica.com The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, participating in a variety of substitution and addition reactions. smolecule.com This nucleophilic character is fundamental to its use as a building block for constructing more complex molecules, including biologically active compounds and specialty materials.
The reactivity of the amine can be compared to other cyclic and acyclic amines. For instance, in reactions with acyl transfer reagents, steric factors around the amine group are major determinants of selectivity. rsc.org A study on the benzoylation of various aliphatic amines demonstrated that less sterically hindered primary amines, like 1-aminobutane, react significantly faster than those with α-substituents (e.g., 2-aminobutane) or secondary amines (e.g., diethylamine). rsc.org This suggests that the accessibility of the nitrogen lone pair in this compound derivatives is crucial for predicting reaction rates in acylation and alkylation reactions.
The amine's nucleophilicity allows for its conversion into a wide range of derivatives. Common transformations include reactions with carbonyl compounds to form imines, acylation with acid chlorides or anhydrides to yield amides, and alkylation to produce secondary and tertiary amines. These reactions typically proceed through standard nucleophilic addition or substitution mechanisms, where the amine acts as the primary nucleophile. smolecule.com The hydrochloride salt of this compound is often used in practice, which requires basification to liberate the free amine before it can act as a nucleophile. cymitquimica.com
Table 1: Influence of Steric Hindrance on Amine Reactivity in Acylation Reactions This table is based on kinetic data for the reaction of 5-benzoyl-3-(cyclopent-1-en-1-yl)-5-phenyl-1,5-dihydro-4H-pyrazol-4-one (BCPP) with various amines in DCM at 24 °C, illustrating the principle of steric hindrance which is applicable to the amine moiety of this compound.
| Amine | Structure | Relative Rate Constant (k, L mol⁻¹ s⁻¹) | Key Observation |
|---|---|---|---|
| 1-Aminobutane | Primary, linear | 0.86 | Least sterically hindered, fastest reaction. rsc.org |
| 2-Aminobutane | Primary, α-methyl | 0.051 | α-substituent significantly slows the reaction. rsc.org |
| Diethylamine | Secondary | 0.025 | More sterically hindered and slower than primary amines despite higher nucleophilicity. rsc.org |
| 2-Amino-2-methylpropane | Primary, α-dimethyl | 0.0042 | Highly hindered, showing the slowest reaction rate. rsc.org |
Electrophilic Transformations and Functionalization of the Cyclopentene (B43876) Olefin
The carbon-carbon double bond in the cyclopentene ring provides a second site for reactivity, primarily undergoing electrophilic addition reactions. The strain in the five-membered ring enhances the reactivity of the olefin.
A classic example of this reactivity is the addition of halogens, such as bromine (Br₂). When cyclopentene reacts with bromine, the reaction proceeds with high stereoselectivity, exclusively forming the trans-1,2-dibromocyclopentane (B238971) product. libretexts.org This outcome is explained by a mechanism involving a cyclic bromonium ion intermediate. The initial electrophilic attack of a bromine atom occurs on both carbons of the alkene simultaneously, forming the three-membered ring intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) must occur from the face opposite to the bulky bromonium ion, akin to an Sₙ2 reaction, resulting in the observed trans stereochemistry. libretexts.org If the reaction proceeded through a planar carbocation intermediate, a mixture of both cis and trans products would be expected. libretexts.org
This susceptibility to electrophilic attack is also exploited in more complex transformations. For instance, in the intramolecular aziridination of cyclopent-3-en-1-ylmethylamine derivatives, the double bond is attacked by an electrophilic nitrene equivalent generated in situ. nih.govacs.org The rate of this reaction is significantly increased by the presence of methyl groups on the double bond, which stabilize the transition state, indicating a highly electrophilic attacking species and a symmetrical, aziridine-like transition state. nih.govacs.org Similarly, the Heck-Matsuda reaction, which couples the olefin with diazonium salts, is a powerful method for C-C bond formation at the cyclopentene ring, allowing for the synthesis of highly substituted cyclopentenol (B8032323) and cyclopentenamine derivatives. rsc.org
Intramolecular Cyclization Pathways and Pericyclic Reactions
The dual functionality of this compound derivatives makes them excellent substrates for intramolecular reactions, where the amine (or a derivative) and the olefin react with each other to form new ring systems. These reactions, which include cyclizations and pericyclic reactions, are powerful tools for building molecular complexity. msu.edu
Pericyclic reactions are concerted processes that occur through a cyclic transition state. msu.edu A key example is the intramolecular Diels-Alder reaction, a thermally allowed [4+2] cycloaddition. wikipedia.org In this type of reaction, a diene and a dienophile tethered within the same molecule react to form a bicyclic or polycyclic system. Derivatives of cyclopentadiene (B3395910) have been shown to undergo intramolecular Diels-Alder reactions to produce tricyclic frameworks. rsc.org For example, a 5-substituted cyclopenta-1,3-diene derivative with a simple three-carbon tether can be trapped by an intramolecular Diels-Alder cyclization before it can isomerize. rsc.org
Another important class of intramolecular cyclizations is the 1,3-dipolar cycloaddition. These reactions involve a 1,3-dipole reacting with a dipolarophile (like the cyclopentene double bond) to form a five-membered ring. msu.edu This strategy has been used to construct the core of complex natural products. For instance, the intramolecular [3+2] cycloaddition of an azomethine ylide generated from an oxazinone precursor has been employed to synthesize the cyclopentane (B165970) core of the alkaloid palau'amine. researchgate.net
Intramolecular aziridination of cyclopent-3-enyl-methylamines with lead tetraacetate is another example of an intramolecular cyclization. nih.govacs.org This reaction proceeds efficiently to form strained 1-azatricyclo[2.2.1.0²˒⁶]heptanes. The mechanism is thought to involve the formation of a lead(IV) amide intermediate which then acts as the nitrene donor. nih.govacs.org
Mechanistic Elucidation of Reactions Involving this compound Intermediates
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The bifunctional nature of the molecule often leads to complex reaction pathways.
In electrophilic additions to the cyclopentene ring, such as bromination, the formation of a cyclic halonium ion intermediate is a well-established mechanism that explains the high anti-diastereoselectivity of the addition. libretexts.org The nucleophile attacks one of the carbons of the cyclic ion from the back side, leading to the trans product. libretexts.org
The Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols, provides insight into the behavior of cyclopentenyl carbocations, which can be seen as related intermediates. Protonation of cyclopent-3-en-1,2-diols can lead to cyclopentenyl carbocations that either rearrange to form cyclopent-2-en-1-ones (a pinacol (B44631) rearrangement) or are trapped in reactions similar to those of the Nazarov intermediate. researchgate.net
Mechanistic studies of acylation reactions highlight the interplay of electronic and steric effects. For the reaction of a benzoyl transfer reagent with various amines, a plausible mechanism involves the initial reversible formation of a tetrahedral intermediate, followed by a rate-determining product formation step. rsc.org For diamines, intramolecular stabilization of this intermediate can lead to significant rate enhancements. rsc.org
Control and Prediction of Stereochemical Outcomes in Transformations
Controlling stereochemistry is a central challenge in organic synthesis, and reactions involving this compound derivatives offer numerous opportunities for stereocontrol. The rigid, cyclic nature of the cyclopentene scaffold often helps in directing the approach of reagents, leading to predictable stereochemical outcomes.
As discussed, the electrophilic addition of bromine to cyclopentene yields exclusively the trans product due to the formation of a bridged bromonium ion intermediate, which blocks one face of the ring from nucleophilic attack. libretexts.org This is a classic example of substrate-controlled diastereoselectivity.
Catalyst-controlled stereoselectivity is prominent in modern synthetic methods. The Heck-Matsuda reaction, for instance, can be rendered highly diastereoselective and enantioselective. Using pyrazolyl diazonium salts and a palladium catalyst, cyclopent-3-en-1-ol can be converted to 4-(pyrazol-4-yl)cyclopent-2-en-1-ol derivatives with a high degree of cis-stereocontrol. rsc.org The resulting cis-cyclopentenol can then be converted to the corresponding trans-cyclopentenamine via a Mitsunobu reaction, demonstrating how stereochemical outcomes can be manipulated post-reaction. rsc.org Similarly, enantioselective Heck-Matsuda desymmetrization of cyclopent-3-en-1-ylmethanol using chiral N,N-ligands can produce chiral vinyl cyclopentenols with high enantiomeric and diastereomeric ratios. researchgate.net
The development of asymmetric catalysis has enabled the synthesis of chiral cyclopentene-based amino acids with excellent stereocontrol. acs.org For example, a dual catalytic system involving a palladium catalyst and a chiral secondary amine can facilitate a stereoselective spirocyclization followed by an acidic opening of an azlactone moiety. This process generates amino acid derivatives with a cyclopentene ring in high yields and enantioselectivities (85–97% ee). acs.org The stereochemical outcome is dictated by the chiral organocatalyst, which directs the conjugate addition of an enolizable azlactone to an iminium ion intermediate. acs.org
Table 2: Examples of Stereocontrolled Reactions on Cyclopentene Scaffolds
| Reaction | Substrate | Reagents/Catalyst | Product | Stereochemical Outcome | Ref. |
|---|---|---|---|---|---|
| Bromination | Cyclopentene | Br₂ | trans-1,2-Dibromocyclopentane | High anti-diastereoselectivity | libretexts.org |
| Heck-Matsuda Reaction | Cyclopent-3-en-1-ol | Pyrazolyl diazonium salt, Pd(OAc)₂ | cis-4-(Pyrazol-4-yl)cyclopent-2-en-1-ol | High cis-diastereoselectivity | rsc.org |
| Enantioselective Spirocyclization | Propargylmalononitrile, Cinnamaldehyde | Pd₂(dba)₃, Chiral secondary amine | Spiro azlactone | High enantioselectivity (up to 97% ee) | acs.org |
| Heck Desymmetrization | Cyclopent-3-en-1-ylmethanol | Vinyl triflates, Chiral N,N-ligands | Chiral vinyl cyclopentenols | High enantioselectivity (up to 97:3 er) and diastereoselectivity (>20:1 dr) | researchgate.net |
Computational Chemistry in the Investigation of Cyclopent 3 En 1 Amine
Electronic Structure and Reactivity Predictions of Cyclopent-3-en-1-amine
The electronic structure of a molecule is fundamental to its reactivity. Computational methods, particularly quantum chemistry calculations, allow for the detailed analysis of molecular orbitals and electron distribution in this compound. The presence of both a π-system from the double bond and a lone pair of electrons on the nitrogen atom creates a molecule with distinct regions of high and low electron density, which are crucial for its chemical behavior.
The reactivity of this compound is significantly influenced by its strained five-membered ring and the electron-rich double bond. The angle strain in the cyclopentene (B43876) ring, estimated to be around 25 kcal/mol, increases its propensity to undergo ring-opening or cycloaddition reactions. The amine group, being a nucleophile, can readily participate in reactions with electrophiles. cymitquimica.com Conversely, the double bond can act as a nucleophile in reactions such as Diels-Alder cycloadditions.
Computational models can predict the outcomes of various reactions. For instance, oxidation of this compound is predicted to form cyclopent-3-en-1-one, while reduction would yield cyclopentane-1-amine. Furthermore, the amine group can undergo nucleophilic substitution reactions. These predictions are based on calculations of frontier molecular orbitals (HOMO and LUMO), which indicate the most likely sites for electrophilic and nucleophilic attack. The regiochemistry of reactions, such as cycloadditions, can also be predicted with reasonable accuracy using frontier orbital theory. researchgate.net
Table 1: Calculated Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactivity Features |
| This compound | C₅H₉N | 83.14 | High ring strain, participates in Diels-Alder reactions. |
| Cyclopentylamine (B150401) | C₅H₁₁N | 85.15 | Saturated ring, less reactive in cycloadditions. |
| 3-Cyclohexenyl-1-amine | C₆H₁₁N | 97.16 | Larger ring with reduced strain, less reactive in Diels-Alder reactions. |
This table is generated based on available data and computational predictions.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Analysis
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. For reactions involving this compound, DFT calculations can map out the entire potential energy surface, identifying transition states and intermediates. This allows for a detailed, step-by-step understanding of how a reaction proceeds.
For example, in the case of amine-catalyzed reactions, DFT calculations have been instrumental in elucidating the role of enamine intermediates. researchgate.net Although not directly studying this compound, these studies provide a framework for understanding its potential catalytic activity. The mechanism of proline-catalyzed aldol (B89426) reactions, which proceeds through an enamine intermediate, has been extensively studied using DFT, revealing the structures of key transition states and intermediates. researchgate.net
DFT calculations can also be used to investigate the mechanism of cycloaddition reactions, such as the Diels-Alder reaction, in which cyclopentadiene (B3395910) derivatives are known to be highly reactive. researchgate.net The calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the stereochemical outcome. cdnsciencepub.com In the context of intramolecular reactions, DFT can help understand how the geometry of the cyclopentene ring influences the feasibility and outcome of the cyclization. researchgate.net For instance, studies on Nazarov-like electrocyclizations have utilized DFT to understand the energetics and geometries of the reaction pathway. acs.org
Conformational Analysis and Stereochemical Studies of this compound Derivatives
The three-dimensional structure of a molecule is critical to its function, and computational methods are powerful tools for exploring the conformational landscape of flexible molecules like this compound and its derivatives. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. libretexts.org
For cyclopentane (B165970) and its derivatives, the ring is not planar but exists in puckered conformations, such as the envelope and twist forms, to relieve ring strain. libretexts.org The presence of substituents, like the amine group and the double bond in this compound, will influence the preferred conformation. Computational methods can calculate the relative energies of these conformers, providing insight into the dominant structures at a given temperature.
Stereochemistry is another crucial aspect, particularly for substituted cyclopentane derivatives which can exist as stereoisomers (enantiomers and diastereomers). u-szeged.hu Computational studies can help in understanding the stereochemical outcomes of reactions. For example, in the synthesis of 1,3-difunctional cyclopentane derivatives, computational analysis can complement experimental kinetic and spectroscopic data to elucidate the reaction mechanism and the stereochemistry of the products. u-szeged.hu The stereochemical course of photochemical cycloaddition reactions involving cyclopentene has also been investigated computationally, suggesting the involvement of triplet 1,4-biradical intermediates. cdnsciencepub.com
Table 2: Key Aspects of Conformational and Stereochemical Analysis
| Analysis Type | Focus | Computational Methods Employed |
| Conformational Analysis | Identifying stable conformers and energy barriers. | Molecular Mechanics, DFT |
| Stereochemical Studies | Predicting the stereochemical outcome of reactions. | DFT, Transition State Modeling |
This table summarizes the computational approaches used in the analysis of this compound and its derivatives.
Development of Structure-Reactivity Relationships
A central goal of computational chemistry is to establish clear relationships between the structure of a molecule and its reactivity. By systematically modifying the structure of this compound in silico and calculating its properties, it is possible to develop quantitative structure-activity relationships (QSAR) or more qualitative structure-reactivity relationships.
These relationships can guide the design of new molecules with desired properties. For instance, by introducing electron-withdrawing or electron-donating groups at different positions on the cyclopentene ring or the amine, one can computationally predict how these changes will affect the molecule's reactivity in a particular reaction. This approach has been applied to various classes of compounds, including Brønsted base catalysts, where the electronic nature of substituents has a significant impact on catalytic activity. rsc.org
Computational studies have shown that even subtle changes in the molecular structure, such as the degree of ring strain or the presence of nearby functional groups, can have a profound effect on reactivity. acs.org For example, the reactivity of unsaturated cyclic amines is generally higher in ring-opening reactions compared to their saturated counterparts. The development of these relationships relies on the accurate calculation of various molecular descriptors, such as electronic properties (e.g., atomic charges, dipole moment), steric parameters, and thermodynamic properties of reaction intermediates and transition states.
Advanced Spectroscopic Characterization of Cyclopent 3 En 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical characterization of Cyclopent-3-en-1-amine and its derivatives. uobasrah.edu.iq Both ¹H and ¹³C NMR provide critical data for elucidating the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its unique structure. The olefinic protons (H-3 and H-4) typically appear as a multiplet in the downfield region, a result of their deshielded environment due to the double bond. The allylic protons (at C-2 and C-5) and the methine proton at the amine-bearing carbon (C-1) resonate at distinct chemical shifts, with their multiplicities providing information about adjacent protons through spin-spin coupling. The amine protons (NH₂) often appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. For derivatives, the introduction of substituents will cause predictable shifts in the corresponding proton signals, aiding in the confirmation of the substitution pattern. For instance, in N,N-dimethylthis compound, the N-methyl protons would appear as a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The olefinic carbons (C-3 and C-4) are readily identified by their characteristic downfield chemical shifts. The carbon atom bearing the amine group (C-1) and the allylic carbons (C-2 and C-5) also have distinct resonances. The number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms in the molecule.
Stereochemical Assignment: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the relative stereochemistry of derivatives. NOE enhancements between specific protons indicate their spatial proximity, which is invaluable for assigning cis/trans relationships in substituted cyclopentene (B43876) rings. Furthermore, the use of chiral derivatizing agents can be used to distinguish between enantiomers by forming diastereomers that exhibit distinct NMR spectra. usm.eduresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1-H | ~3.5-4.0 (m) | ~55-60 |
| C2-H₂, C5-H₂ | ~2.2-2.8 (m) | ~35-40 |
| C3-H, C4-H | ~5.5-5.8 (m) | ~130-135 |
| N-H₂ | Variable (br s) | - |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. 'm' denotes a multiplet and 'br s' denotes a broad singlet.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. uobasrah.edu.iq High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.gov
Molecular Ion and Fragmentation: In a typical mass spectrum of this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (83.13 g/mol). nih.gov The fragmentation pattern provides valuable structural information. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the loss of a hydrogen atom or an ethyl radical from the ring, resulting in characteristic fragment ions. The presence of the double bond can also influence fragmentation, potentially leading to a retro-Diels-Alder reaction, although this is less common for cyclopentene systems compared to cyclohexene (B86901) systems.
For derivatives of this compound, the fragmentation pattern will be altered by the substituent. For example, in N-acylated derivatives, a prominent fragment corresponding to the acylium ion may be observed. The analysis of these fragmentation patterns helps to confirm the structure of the derivative.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 83 | [C₅H₉N]⁺ (Molecular Ion) | - |
| 82 | [C₅H₈N]⁺ | H |
| 54 | [C₄H₆]⁺ | C₂H₅N |
| 42 | [C₃H₆]⁺ | C₂H₃N |
Note: The relative intensities of these fragments can vary depending on the ionization method and energy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within this compound and its derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. uobasrah.edu.iq For this compound, the IR spectrum will show:
For derivatives, the IR spectrum will reflect the introduced functional groups. For example, an N-acetyl derivative would show a strong carbonyl (C=O) absorption around 1650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is generally not highly informative for the parent compound as it lacks extensive conjugation. uobasrah.edu.iq The isolated double bond results in a weak π → π* transition at a wavelength below the typical UV-Vis range. However, for derivatives where the amine is part of a chromophore or is conjugated with an aromatic system, UV-Vis spectroscopy can become a valuable tool for characterizing the electronic structure.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300-3500 (broad) |
| C=C | Stretching | 1640-1680 |
| =C-H | Stretching | >3000 |
| C-N | Stretching | 1020-1250 |
Applications of Cyclopent 3 En 1 Amine As a Chiral Building Block in Complex Molecule Synthesis
Synthesis of Carbocyclic Nucleosides and their Analogs
Carbocyclic nucleosides are nucleoside analogs where a cyclopentane (B165970) or cyclopentene (B43876) ring replaces the furanose sugar moiety. This structural modification imparts increased stability against enzymatic degradation by pyrophosphorylases, which typically cleave the glycosidic bond in natural nucleosides. uni-hamburg.de The altered ring pucker of the carbocyclic core also influences the molecule's structure-activity relationship, potentially leading to novel biological activities, improved enzymatic resistance, and reduced cytotoxicity. uni-hamburg.de
Cyclopent-3-en-1-amine and its derivatives are key starting materials in the synthesis of these important compounds. A common strategy involves the condensation of a functionalized carbocyclic amine with a heterocyclic base, a convergent approach that allows for the rapid generation of diverse carbocyclic nucleosides. uni-hamburg.de For instance, enantiomerically pure cyclopentenol (B8032323), a precursor to the amine, can be synthesized and then coupled with various nucleobases via methods like the Mitsunobu reaction. uni-hamburg.de
One notable application is the synthesis of carbocyclic thymidine (B127349) (D-carba-dT), which has shown efficacy in inhibiting viral vectors that replicate drug-resistant HIV-1 reverse transcriptase through a novel mechanism of delayed DNA-chain termination. uni-hamburg.de The synthesis of other significant carbocyclic nucleosides, such as the antiviral agent Abacavir and its analogs, also highlights the importance of cyclopentene-based amine precursors. nih.gov The synthesis of these analogs often involves strategic functionalization of the cyclopentene ring, such as hydroxylation and subsequent manipulations, to introduce the desired substituents. nih.gov
| Carbocyclic Nucleoside Analog | Synthetic Precursor | Key Synthetic Step | Therapeutic Target/Activity |
| Carbocyclic Thymidine (D-carba-dT) | Functionalized Cyclopentenol | Mitsunobu Reaction | HIV-1 Reverse Transcriptase |
| Abacavir | Enantiopure Aminocyclopentenol | Pd(0)-mediated allylation | HIV |
| Bredinin Analog | (3aS,4R,6R,6aR)-6-((methoxymethoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] uni-hamburg.denih.govdioxol-4-amine | Intramolecular Cyclization | Antiviral (RNA viruses) |
Construction of Spirocyclic Oxindoles and Related Heterocyclic Scaffolds
Spirooxindoles are a significant class of naturally occurring and synthetic compounds known for their pronounced biological activities. beilstein-journals.org The unique three-dimensional spirocyclic core is a common feature in many pharmaceuticals. beilstein-journals.org Cyclopentane-based structures, including derivatives of this compound, play a role in the synthesis of these complex heterocyclic systems.
Multi-component reactions are often employed for the efficient construction of spirooxindoles. beilstein-journals.org For example, a three-component reaction involving an arylamine, isatin, and cyclopentane-1,3-dione can yield novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org While this specific example doesn't directly use this compound, the principle of using cyclopentane derivatives as key components is well-established.
Recent advances in organocatalysis have further expanded the toolbox for synthesizing chiral C3-spiro-cyclopentaneoxindoles. rsc.org Chiral primary and secondary amines are used as catalysts to control the stereochemical outcome of cycloaddition reactions, leading to the formation of spiro-cyclopentaneoxindoles with multiple contiguous stereocenters. rsc.org These methods often involve the reaction of substituted oxindoles with various cyclopentenone derivatives. rsc.org The development of efficient and scalable synthetic routes to spirocyclic oxindoles is an active area of research, with a focus on creating complex molecular architectures from readily available starting materials. mdpi.com
Development of Cyclopentane-Based β-Amino Acids and Peptidomimetics
Cyclopentane-based β-amino acids are valuable building blocks for the synthesis of peptidomimetics with enhanced pharmacological properties. nih.gov Peptides incorporating these β-amino acids often exhibit increased resistance to enzymatic degradation and possess well-defined secondary structures, which can lead to improved biological activity. nih.govmdpi.com
The synthesis of polyhydroxylated cyclopentane β-amino acids often starts from carbohydrates, utilizing key reactions like ring-closing metathesis (RCM) and stereoselective aza-Michael additions. nih.govacs.org These methods allow for the creation of a variety of stereochemically diverse β-amino acids. acs.org The resulting highly functionalized alicyclic β-amino acids can then be incorporated into peptide chains using standard peptide coupling protocols. nih.gov
Oligomers of cyclopentane-based β-amino acids have been shown to adopt stable helical or sheet-like secondary structures. For example, homo-oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) can form a stable 12-helix, while their cis-counterparts tend to adopt β-sheet conformations. nih.gov This ability to control the secondary structure of peptides is crucial for designing molecules that can effectively interact with biological targets. The development of new synthetic methodologies for these β-amino acids continues to be an important area of research, aiming to expand the diversity of available building blocks for peptidomimetic design. nih.govresearchgate.net
| Type of Cyclopentane β-Amino Acid | Key Synthetic Strategy | Resulting Peptide Secondary Structure |
| Polyhydroxylated Cyclopentane β-Amino Acids | Ring-Closing Metathesis, Aza-Michael Addition | Varies depending on stereochemistry |
| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) | Various | 12-Helix |
| cis-2-Aminocyclopentanecarboxylic acid (cis-ACPC) | Various | β-Sheet |
Role as an Intermediate in the Total Synthesis of Natural Products (e.g., Palau'amine, Neplanocins)
The intricate and often strained ring systems of many natural products present significant synthetic challenges. This compound and its derivatives have proven to be invaluable intermediates in the total synthesis of several complex natural products.
Palau'amine , a marine natural product with a daunting hexacyclic structure and potent immunosuppressive activity, has been a prominent target for synthetic chemists. acs.orgnih.gov Its synthesis is complicated by the presence of eight contiguous stereocenters and a highly strained trans-azabicyclo[3.3.0]octane core. acs.orgnih.gov Several successful total syntheses of palau'amine have been reported, with some strategies relying on a functionalized cyclopentane core as a key starting material. nih.govnih.gov These syntheses often involve intricate reaction cascades to construct the multiple rings of the natural product. nih.govresearchgate.net
Neplanocins are another class of carbocyclic nucleosides with significant antiviral and antitumor properties. researchgate.net Their structure features a unique bicyclo[3.1.0]hexane system. The synthesis of neplanocin analogs often involves the construction of a conformationally restricted carbocyclic amine precursor, which is then elaborated to the final natural product. researchgate.netrsc.org
The use of cyclopentane-based building blocks in the synthesis of these and other natural products underscores their versatility and importance in accessing complex molecular architectures.
Precursors for the Synthesis of Advanced Functional Materials
The unique structural and electronic properties of this compound and its derivatives also make them attractive precursors for the development of advanced functional materials. ambeed.com The presence of both a reactive double bond and a nucleophilic amine group allows for a variety of polymerization and modification reactions.
While the direct applications in this area are still emerging, the potential for using this compound in the synthesis of polymers, ligands for metal complexes, and other functional materials is significant. For example, the amine group can be used to anchor the molecule to surfaces or to initiate polymerization, while the double bond can participate in cycloaddition or metathesis reactions to create cross-linked or extended structures. The ability to synthesize both the free amine and its hydrochloride salt further enhances its utility in different solvent systems and reaction conditions. cymitquimica.com
Emerging Trends and Future Research Directions in Cyclopent 3 En 1 Amine Chemistry
Innovation in Catalytic Systems for Enhanced Enantioselectivity
The synthesis of single-enantiomer cyclopentenylamines is crucial, as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org Enantioselective synthesis is a key process that favors the formation of a specific enantiomer. wikipedia.org Consequently, a major focus of current research is the development of sophisticated catalytic systems capable of delivering high levels of enantiocontrol.
Recent breakthroughs include the use of chiral cyclopentadienyl (B1206354) (Cpx) rhodium(III) complexes. epfl.chnih.gov A notable example is a catalyst system generated in situ from a CpxRhI(cod) precatalyst, which has been successfully applied to the C-H activation and ring-opening of diazabicycles. epfl.chnih.gov This method provides access to densely functionalized chiral cyclopentenylamines with excellent yields and high enantioselectivities, reaching up to a 97:3 enantiomeric ratio (er). epfl.chnih.gov
Another significant area of innovation involves chiral diene-ligated rhodium catalysts for asymmetric allylic amination, which has shown remarkable success in synthesizing α-tertiary amines with high control over regioselectivity and enantioselectivity (up to 99% enantiomeric excess). wayne.edunih.gov While not specific to cyclopentenylamines, these methodologies and the mechanistic insights they provide are transferable.
Biocatalysis is also emerging as a powerful and sustainable tool. dovepress.com Protein engineering is being used to develop highly efficient biocatalysts, such as engineered amine dehydrogenases (AmDHs), which catalyze the synthesis of chiral amines from ketones via reductive amination. dovepress.com Furthermore, organocatalysis, using small chiral organic molecules like secondary amines, has been effective in catalyzing cascade reactions to produce complex spirooxindole-fused cyclopentanes with high stereocontrol. rsc.org
| Catalytic System | Catalyst/Ligand Example | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Chiral Rh(III) Complex | Chiral Cyclopentadienyl (Cpx) Ligand | C-H Activation / Ring-Opening | Produces densely functionalized chiral cyclopentenylamines with up to 97:3 er. | epfl.chnih.gov |
| Chiral Rh(I) Complex | Chiral Diene Ligand (e.g., bicyclo[3.3.0]octadiene) | Asymmetric Allylic Amination | Achieves >99:1 branched:linear ratio and up to 99% enantiomeric excess for α-tertiary amines. | wayne.edunih.gov |
| Biocatalysis | Engineered Amine Dehydrogenase (AmDH) | Reductive Amination | Enables sustainable synthesis of chiral amines from ketones. | dovepress.com |
| Organocatalysis | Chiral Secondary Amine | Cascade Reaction / Cycloaddition | Constructs complex spiro-cyclopentane frameworks with high diastereoselectivity and enantioselectivity. | rsc.org |
| Cooperative Catalysis | Chiral Secondary Amine + Pd(0) Complex | Spirocyclization | Synthesizes cyclopentene-based amino acids with excellent enantiomeric purities (up to 97% ee). | acs.org |
Development of Novel Reaction Methodologies and Unique Transformations
Beyond enhancing enantioselectivity, researchers are actively developing novel synthetic methodologies to access unique molecular structures based on the cyclopentenylamine core. These new transformations enable the construction of complex, polycyclic, and highly substituted derivatives that were previously difficult to obtain.
One of the most innovative approaches is the chiral CpxRh(III)-catalyzed C-H activation followed by a ring-opening cascade reaction. nih.gov This strategy transforms relatively simple starting materials, such as aryl ketoxime ethers and diazabicycles, into chiral cyclopentenylamines with multiple stereogenic centers in a single, efficient step. epfl.chnih.gov
Cascade reactions, often promoted by organocatalysts, represent another powerful strategy. For instance, a cascade involving a chiral secondary amine catalyst can initiate a sequence of reactions between 3-substituted oxindoles and α,β-unsaturated aldehydes to yield complex spirooxindole-fused cyclopentanes. rsc.org Such reactions build molecular complexity rapidly and with high stereocontrol. rsc.org
Other unique transformations are being explored under unconventional conditions. High-pressure (up to 900 MPa) promoted Nazarov-like electrocyclization has been shown to enable the synthesis of trans-4,5-diamino-cyclopent-2-enones, providing access to stereoisomers that are difficult to form under standard conditions. acs.org Additionally, the intramolecular aziridination of cyclopent-3-enyl-methylamines using lead tetraacetate offers a direct route to 1-azatricyclo[2.2.1.0²,⁶]heptanes, which are rigid, bridged bicyclic aziridines. nih.gov
| Methodology | Description | Product Type | Reference |
|---|---|---|---|
| C-H Activation / Ring-Opening | A Rh(III)-catalyzed reaction between aryl ketoxime ethers and diazabicycles. | Densely functionalized chiral cyclopentenylamines. | epfl.chnih.gov |
| Organocatalytic Cascade | A multi-step reaction sequence initiated by a chiral amine catalyst. | Spirooxindole-fused cyclopentanes. | rsc.org |
| High-Pressure Electrocyclization | A Nazarov-like 4π-electrocyclization promoted by high pressure. | trans-4,5-Diamino-cyclopent-2-enones. | acs.org |
| Intramolecular Aziridination | Oxidation of cyclopent-3-enylmethylamines to form a C-N bond across the double bond. | 1-Azatricyclo[2.2.1.0²,⁶]heptanes (bridged aziridines). | nih.gov |
Synergistic Integration of Computational and Experimental Research
The synergy between computational modeling and experimental work has become indispensable for advancing the chemistry of cyclopent-3-en-1-amine. This integrated approach accelerates the discovery of new catalysts and reactions by providing deep mechanistic insights that are often difficult to obtain through experiments alone.
In the development of rhodium-catalyzed asymmetric aminations, Density Functional Theory (DFT) calculations have been crucial. nih.gov Computational studies revealed that the reaction proceeds under dynamic kinetic asymmetric transformation (DYKAT), where a less reactive π-allyl intermediate rapidly converts to a more reactive one. wayne.edunih.gov These calculations also highlighted the critical role of hydrogen bonding in directing the nucleophilic attack to form the desired branched product with high selectivity. nih.govresearchgate.net
For biocatalysis, computational tools like molecular docking are used to predict how substrates bind to an enzyme's active site. dovepress.com This information guides protein engineering efforts, allowing researchers to rationally design mutations to create enzymes with enhanced activity and specificity for synthesizing chiral amines. dovepress.com
Furthermore, advanced computational methods are used to understand the fundamental properties of cyclopentene-containing molecules. nih.gov Techniques such as the Quantum Theory of 'Atoms-in-Molecules' (QTAIM) and Hirshfeld surface analysis provide detailed insight into the weak intramolecular interactions that govern the three-dimensional shape and reactivity of these compounds. nih.gov This knowledge is vital for designing molecules with specific biological or material properties. nih.gov
Exploration of Undiscovered Applications in Materials Science and Chemical Biology
While well-established as a synthetic building block, the full potential of this compound and its derivatives in applied fields like materials science and chemical biology is still an active area of exploration.
Materials Science: The rigid and unique polycyclic structure of certain amine derivatives suggests their potential use in developing new materials. ontosight.ai There is an opportunity to use cyclopentenylamine derivatives as novel monomers for polymerization. Drawing parallels from related compounds like cyclopentane-1,3-diamine, which has been derived from renewable feedstocks and used to create bifunctional monomers for poly-condensation reactions, this compound could serve a similar purpose in creating advanced polymers with unique thermal or mechanical properties. innosyn.com The unsaturated ring also offers a site for post-polymerization modification.
Chemical Biology: Functionalized chiral cyclopentenylamines are recognized as important structural motifs in a variety of natural products and pharmaceutically relevant molecules. epfl.ch The cyclopentene (B43876) ring itself is considered an appealing scaffold in medicinal chemistry, sometimes acting as a bioisostere of proline, a common amino acid in proteins. nih.gov Recent molecular docking studies have shown that cyclopentene-peptide compounds can interact with key amino acid residues within the active sites of prominent protein kinases, indicating a potential therapeutic application against diseases like breast cancer. nih.gov The ability to synthesize a diverse library of cyclopentenylamine derivatives opens the door to exploring new structure-activity relationships and discovering novel bioactive compounds.
Advancements in Sustainable and Environmentally Benign Synthesis of this compound
In line with the principles of green chemistry, significant efforts are being directed towards developing sustainable methods for synthesizing cyclic amines, including this compound. rsc.orgrasayanjournal.co.in The goal is to reduce waste, minimize the use of hazardous reagents, and utilize renewable resources. mdpi.com
A key trend is the development of synthetic routes that start from renewable biomass. rsc.org A novel green route for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock has been successfully established. innosyn.comresearchgate.net This multi-step process, which involves steps like the Piancatelli rearrangement and catalytic hydrogenation, serves as a proof-of-concept for producing other cyclopentane-based amines from bio-derived sources. innosyn.com
Catalytic methods that improve atom economy are also at the forefront of sustainable synthesis. rsc.org These include "hydrogen borrowing" catalysis, where alcohols are temporarily oxidized to aldehydes to allow for reductive amination, with hydrogen being returned in the final step. rsc.org Such processes, along with direct reductive amination and hydroamination, are considered highly sustainable. rsc.org
The broader application of green chemistry principles includes performing reactions in environmentally benign solvents like water, or under solvent-free conditions. nih.gov One-pot procedures, where multiple synthetic steps are carried out in the same vessel, are also being developed to reduce waste and simplify purification. nih.gov To systematically evaluate the environmental impact of these new methods, researchers are increasingly using green metrics toolkits, such as the CHEM21 toolkit, to foster more environmentally conscious decision-making in the lab. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
